molecular formula C14H20N2O3S B2424112 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)butyramide CAS No. 941975-18-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)butyramide

Cat. No.: B2424112
CAS No.: 941975-18-4
M. Wt: 296.39
InChI Key: ISTDESPHSYMVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)butyramide is an organic compound that belongs to the class of organoheterocyclic compounds. This compound is characterized by the presence of a butyramide group attached to a phenyl ring, which is further substituted with a dioxidoisothiazolidinyl group. The unique structure of this compound makes it of interest in various fields of scientific research.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-5-14(17)15-13-10-12(7-6-11(13)2)16-8-4-9-20(16,18)19/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTDESPHSYMVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)butyramide typically involves the following steps:

    Formation of the Isothiazolidinone Ring: The initial step involves the formation of the isothiazolidinone ring. This can be achieved by reacting a suitable precursor with sulfur dioxide and an oxidizing agent under controlled conditions.

    Substitution Reaction: The next step involves the substitution of the isothiazolidinone ring with a methyl group at the 2-position. This can be done using a methylating agent such as methyl iodide in the presence of a base.

    Amidation: The final step involves the amidation of the substituted phenyl ring with butyric acid or its derivatives. This can be achieved using standard amidation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)butyramide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidoisothiazolidinyl group to its corresponding thiol or thioether.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)butyramide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)butyramide involves its interaction with specific molecular targets and pathways. The dioxidoisothiazolidinyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide

Uniqueness

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)butyramide is unique due to its specific substitution pattern on the phenyl ring and the presence of the butyramide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)butyramide is a synthetic organic compound that belongs to the class of acetamides. Its complex structure includes a dioxidoisothiazolidine moiety, contributing to its potential biological activities. While the compound shows promise for various applications, comprehensive research on its biological activity remains limited.

Molecular Characteristics

  • Molecular Formula : C18H22N2O4S
  • Molecular Weight : 378.42 g/mol
  • CAS Number : 946260-63-5

Structural Features

The compound features several functional groups that may influence its biological activity:

  • Dioxidoisothiazolidine Ring : This moiety is known for its potential reactivity and interaction with biological targets.
  • 2-Methylphenyl Group : This aromatic ring can enhance lipophilicity and potentially affect the compound's interaction with cellular membranes.
  • Butyramide Moiety : This part of the molecule may play a role in receptor binding and pharmacological activity.

Currently, there is no detailed scientific literature available that elucidates the specific mechanism of action for this compound. However, initial studies suggest it may interact with various proteins or receptors involved in cellular signaling pathways. Understanding these interactions is crucial for determining its therapeutic potential.

Interaction Studies

Preliminary data indicate that this compound may bind to certain biological targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry could provide insights into its binding affinities and kinetics. Further research is necessary to explore these interactions in depth.

Comparative Analysis with Similar Compounds

To contextualize the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name CAS Number Key Features
N-(2-Aminoethyl)-2-naphthalen-1-ylacetamide73664-32-1Known for its receptor interactions and biological activity.
N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidineExperimentalExhibits unique pharmacological properties distinct from acetamides.

These comparisons highlight the unique structural features of this compound that may confer distinct chemical and biological properties.

Potential Applications

Despite the limited research available, several potential applications have been identified for this compound:

  • Pharmaceutical Research : It may serve as a lead compound for developing new therapeutics targeting specific diseases.
  • Biochemical Probes : Its unique structure could be utilized to study specific biochemical pathways in cellular systems.
  • Material Science : The compound may also find applications in developing materials with unique properties due to its chemical structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.